

A Technical Whitepaper on the Preliminary Efficacy of MS47134

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Compound of Interest

Compound Name: MS47134

Cat. No.: B10854902

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Executive Summary

This document provides a technical overview of the preliminary efficacy and mechanism of action of **MS47134**, a selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4). **MS47134** has been identified as a potent tool for investigating MRGPRX4-mediated signaling, which is implicated in pruritus, particularly bile acid-induced itch.^{[1][2]} This whitepaper summarizes key quantitative efficacy data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows. The information is compiled from publicly available preliminary studies.

Quantitative Efficacy Data

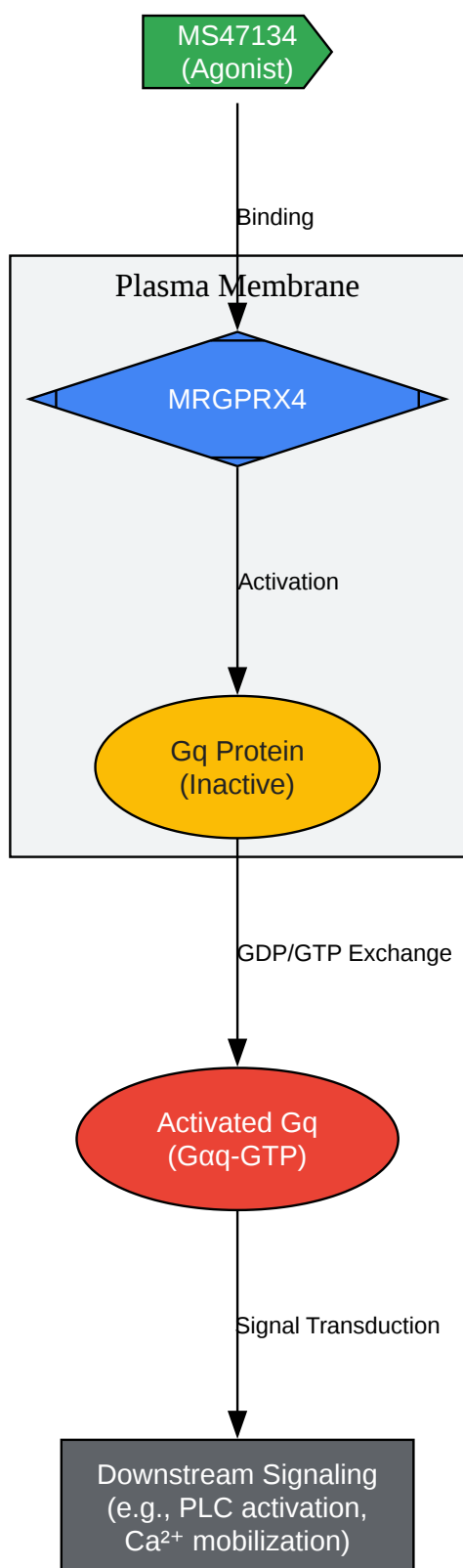
The potency of **MS47134** as an MRGPRX4 agonist has been quantified using cellular assays. The primary efficacy metric is its half-maximal effective concentration (EC₅₀).

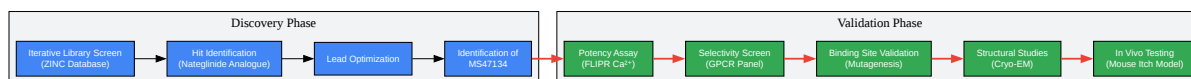
| Compound | Target | Assay Type | Parameter | Value | Selectivity | Reference |
|-------------|---------|------------------------------|-----------|--------|--|-----------|
| MS47134 | MRGPRX4 | FLIPR Ca ²⁺ Assay | EC50 | 149 nM | 47-fold improvement over Kir6.2/SUR1 potassium channel | [3] |
| Nateglinide | MRGPRX4 | FLIPR Ca ²⁺ Assay | EC50 | >10 µM | - | [4][5] |

Table 1: Summary of **MS47134** Efficacy Data.

Mechanism of Action and Signaling Pathway

MS47134 functions by binding to the orthosteric pocket of the MRGPRX4 receptor, a G protein-coupled receptor (GPCR).[4] This binding event stabilizes the receptor in an active conformation, leading to the activation of the heterotrimeric G protein Gq.[1][4] Activated Gq, in turn, initiates downstream intracellular signaling cascades. The elucidation of the cryo-EM structure of the MRGPRX4-Gq complex bound to **MS47134** has provided detailed insights into the specific molecular interactions driving its agonist activity.[4][6]





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